(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride
Description
(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride (CAS: 1349702-35-7) is a chiral small-molecule compound featuring a pyrrolidine ring substituted with a pyridin-4-ylmethyl group at the 1-position and an amine group at the 3-position. The trihydrochloride salt form enhances its solubility and stability, making it suitable for applications in pharmaceutical research and chemical synthesis. With a molecular formula of C₁₀H₁₅N₃·3HCl and a molecular weight of ~286.63 g/mol (inferred from its enantiomer, ), this compound is often employed as a chiral building block in asymmetric synthesis or as a ligand in catalysis. Its stereochemical purity (97% for the R-enantiomer ) is critical for applications requiring enantioselectivity.
Properties
IUPAC Name |
(3R)-1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H/t10-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJZIUXPHGUIFL-FYBBWCNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=NC=C2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.
Formation of Intermediate: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable leaving group to form an intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired ®-enantiomer.
Final Conversion: The ®-enantiomer is converted to the trihydrochloride salt through a reaction with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Automated Synthesis: Employing automated synthesis platforms to streamline the production process.
Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
N-oxides: Formed through oxidation.
Amine Derivatives: Produced via reduction.
Substituted Pyridines: Resulting from nucleophilic substitution.
Scientific Research Applications
®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and commercial properties of (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride and its analogs:
Structural and Functional Differences
Stereochemistry : The R- and S-enantiomers exhibit identical molecular formulas and weights but differ in optical activity due to their chiral centers. This distinction is vital for biological interactions; for example, enantiomers may bind differentially to protein targets .
Substituent Arrangement: 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride differs in its substitution pattern, with a pyrrolidine group attached to the pyridine ring at the 3-position instead of the 4-position.
HCl Content : The trihydrochloride salts (R/S forms) have higher solubility in polar solvents compared to the dihydrochloride analog, which may influence their utility in aqueous reactions .
Biological Activity
(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride, with the CAS number 1349702-35-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H18Cl3N3, and it features a pyrrolidine ring attached to a pyridine moiety. The trihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological applications .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antidepressant Effects : Studies have suggested that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Preliminary data indicate potential antidepressant-like effects in animal models .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in neurodegenerative conditions .
The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:
- Receptor Interaction : The compound may interact with various receptors, including serotonin receptors, which could mediate its antidepressant effects.
- Modulation of Signaling Pathways : It may influence signaling pathways involved in inflammation and cell survival, contributing to its anti-inflammatory and neuroprotective properties .
Case Studies
Several studies have investigated the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
